Home > Products > Screening Compounds P134722 > N-[3-(4-methoxyphenyl)propyl]-6-(4-methyl-3-oxo-1-piperazinyl)nicotinamide
N-[3-(4-methoxyphenyl)propyl]-6-(4-methyl-3-oxo-1-piperazinyl)nicotinamide -

N-[3-(4-methoxyphenyl)propyl]-6-(4-methyl-3-oxo-1-piperazinyl)nicotinamide

Catalog Number: EVT-5028723
CAS Number:
Molecular Formula: C21H26N4O3
Molecular Weight: 382.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Alkoxy-2-[2-hydroxy-3-(4-o,m,p-halogenoaryl-1-piperazinyl)propyl]-6-methyl-1H-pyrrolo-[3,4-c]pyridine-1,3(2H)-diones (17-26)

Compound Description: This series of compounds, featuring a pyrrolo[3,4-c]pyridine-1,3(2H)-dione core, was synthesized and evaluated for analgesic and sedative activities. Notably, all compounds in this series exhibited superior analgesic activity compared to acetylsalicylic acid in the "writhing syndrome" test [, , ]. In the "hot plate" test, only compounds 19 and 20 demonstrated antinociceptive properties. Furthermore, all tested compounds effectively suppressed spontaneous locomotor activity in mice [, , ].

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b) and its mesylate (34c)

Compound Description: This compound and its mesylate salt, characterized by a 3,4-dihydro-2(1H)-quinolinone core, were investigated as potential novel antidepressants. Both 34b and 34c demonstrated central nervous system-stimulating activity, reducing sleeping time and accelerating recovery from coma in mice []. Notably, these compounds exhibited sigma receptor agonistic properties, evidenced by their ability to inhibit [(3H]-1,3-di(o-tolyl)guanidine ([(3H]DTG) binding and their antagonism by known sigma receptor antagonists []. Furthermore, both 34b and 34c displayed antidepressant-like effects in the forced-swimming test in mice [].

((±)-N-[2-Methyl-4-methoxyphenyl]-1-(1-(methoxymethyl)propyl)-6-methyl-1H-1,2,3-triazolo[4,5-c]pyridin-4-amine (SN003)

Compound Description: SN003, a 1,2,3-triazolo[4,5-c]pyridine derivative, was identified as a potent and selective antagonist of corticotropin-releasing factor 1 (CRF1) receptors []. Radiolabeled [3H]SN003 demonstrated high affinity for CRF1 receptors in various rat tissues and recombinant cells [].

N-substituted derivatives of 1-phenyl-7-methylpyrimido-[4,5-d]pyrimidin-4-one

Compound Description: This series, containing a pyrimido[4,5-d]pyrimidin-4-one core and substituted at the 4-position with various N-arylpiperazinylpropyl groups, was synthesized and pharmacologically evaluated []. Compounds 3b and 4b exhibited strong analgesic activity, suppressed amphetamine-induced hyperactivity, and abolished apomorphine-induced stereotypy []. Compounds 3e, 3d, and 4e effectively reduced m-chlorophenylpiperazine-induced hypothermia [].

N-[4-phenyl(2-pyrimidinyl)-1-piperazinyl]alkyl (hydroxyalkyl)-3,4-pyridinedicarboximides (VI-XIV)

Compound Description: This set of compounds, featuring a 3,4-pyridinedicarboximide core and diverse N-substituted piperazine rings, was synthesized and examined for potential central nervous system activity []. Some compounds within this series demonstrated notable depressive effects [].

Properties

Product Name

N-[3-(4-methoxyphenyl)propyl]-6-(4-methyl-3-oxo-1-piperazinyl)nicotinamide

IUPAC Name

N-[3-(4-methoxyphenyl)propyl]-6-(4-methyl-3-oxopiperazin-1-yl)pyridine-3-carboxamide

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C21H26N4O3/c1-24-12-13-25(15-20(24)26)19-10-7-17(14-23-19)21(27)22-11-3-4-16-5-8-18(28-2)9-6-16/h5-10,14H,3-4,11-13,15H2,1-2H3,(H,22,27)

InChI Key

OGTJLARBUFXOQJ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1=O)C2=NC=C(C=C2)C(=O)NCCCC3=CC=C(C=C3)OC

Canonical SMILES

CN1CCN(CC1=O)C2=NC=C(C=C2)C(=O)NCCCC3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.